NLX-101 is a synthetic compound classified as a serotonin 5-HT1A receptor biased agonist. [, ] It exhibits high selectivity and efficacy for 5-HT1A receptors, particularly those located in cortical regions of the brain. [] NLX-101 is a valuable tool in scientific research, particularly in the fields of neuroscience and pharmacology. [, ] It is utilized to investigate the role of 5-HT1A receptors in various physiological and pathological processes, including mood disorders, cognitive function, and neurodegenerative diseases. [, , , , , , , , , , , , , , , , , , ]
F-15599 was initially developed by Pierre Fabre Médicament and later out-licensed to Neurolixis for further investigation in treating neurological disorders. It belongs to the class of serotonin 5-HT1A receptor agonists and is characterized by its functional selectivity, preferentially activating postsynaptic receptors over presynaptic autoreceptors. This selectivity may enhance its therapeutic potential for conditions such as depression, schizophrenia, and cognitive disorders .
The synthesis of F-15599 involves several key steps that utilize specific reagents and conditions to achieve the desired chemical structure. The compound is synthesized through a multi-step process involving the following general approach:
F-15599 has a complex molecular structure represented by the formula and a molar mass of approximately 395.86 g/mol. Its IUPAC name is 3-chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methylpyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone. The compound features multiple functional groups that contribute to its pharmacological activity:
F-15599 participates in various chemical reactions primarily related to its pharmacological activity:
F-15599 operates primarily through its action on the 5-HT1A receptor:
F-15599 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations aimed at treating various neuropsychiatric conditions .
F-15599 has demonstrated potential across several scientific applications:
F-15599 (NLX-101) exhibits exceptional functional selectivity as a serotonin 5-HT1A receptor agonist, preferentially activating post-synaptic receptors in cortical regions over pre-synaptic autoreceptors in the raphe nuclei. This biased agonism was demonstrated through in vivo autoradiography, where F-15599 stimulated [35S]-GTPγS binding in the frontal cortex (EC50 = 60 nM) with 60-fold greater potency than in the raphe nuclei [2] [3]. Regional specificity was further confirmed by c-fos mRNA expression studies: F-15599 potently induced c-fos in prefrontal cortex (post-synaptic region) but showed negligible activity in raphe nuclei (pre-synaptic region) [2] [9]. This selectivity arises from F-15599’s unique interaction with 5-HT1A receptor conformations enriched in post-synaptic neurons, enabling targeted modulation of cortical circuits involved in mood and cognition without suppressing serotonergic neuron firing via autoreceptors [1] [8].
Table 1: Regional Selectivity of F-15599 in Rat Brain
Brain Region | Receptor Type | Assay | Potency (EC₅₀) | Fold Selectivity vs. Raphe |
---|---|---|---|---|
Prefrontal Cortex | Post-synaptic | [³⁵S]-GTPγS binding | 60 nM | 60× |
Cingulate Cortex | Post-synaptic | [³⁵S]-GTPγS binding | 110 nM | 33× |
Dorsal Raphe Nuclei | Pre-synaptic (autoreceptor) | [³⁵S]-GTPγS binding | 3,600 nM | 1× (reference) |
F-15599 demonstrates marked bias toward Gαi protein activation over Gαo subtypes, a key determinant of its functional selectivity. In cell models expressing human 5-HT1A receptors, F-15599 activated Gαi proteins with 8-fold greater efficacy and 5-fold higher potency compared to Gαo [2] [3]. This contrasts with serotonin, which activates both subtypes equipotently. The Gαi bias aligns with post-synaptic signaling profiles, as cortical 5-HT1A receptors predominantly couple to Gαi, while raphe autoreceptors engage Gαo [2]. Such differential coupling underpins F-15599’s ability to drive specific downstream pathways (e.g., ERK phosphorylation) in cortical regions while minimizing effects on somatodendritic autoreceptors [1] [9].
F-15599 potently stimulates extracellular signal-regulated kinase (ERK1/2) phosphorylation, a primary mechanism for its neuroadaptive effects. In rat prefrontal cortex, F-15599 induced ERK1/2 phosphorylation with an EC50 of 2.5 nM—10-fold more potently than its activation of G-proteins in the same tissue [2] [9]. This signaling bias was kinetically distinct: ERK phosphorylation peaked within 5–10 minutes and persisted for 4 hours, aligning with sustained neuroplastic changes [9]. The ERK pathway activation is critical for F-15599’s antidepressant-like and procognitive effects, as it:
Table 2: Signaling Pathway Potency of F-15599 in 5-HT₁₈-Expressing Cells
Signaling Pathway | Assay System | Potency (EC₅₀) | Relative Potency vs. G-protein Activation |
---|---|---|---|
ERK1/2 phosphorylation | HEK293-h5-HT₁ₐ cells | 0.8 nM | 12× higher |
Gαi activation | [³⁵S]-GTPγS binding | 9.6 nM | 1× (reference) |
cAMP inhibition | Adenylyl cyclase assay | 120 nM | 8× lower |
Receptor internalization | β-arrestin recruitment | 380 nM | 40× lower |
F-15599 exhibits weak activity toward traditional 5-HT1A signaling endpoints like cAMP inhibition and receptor internalization. While it inhibited forskolin-stimulated cAMP accumulation in HEK293-h5-HT1A cells, its potency (EC50 = 120 nM) was 150-fold lower than for ERK phosphorylation [2] [3]. Similarly, F-15599 minimally promoted receptor internalization (EC50 = 380 nM) and β-arrestin recruitment, hallmarks of canonical 5-HT1A activation [2] [8]. This decoupling from internalization pathways enables sustained receptor signaling at the plasma membrane, facilitating prolonged ERK activation. The biased signaling profile—summarized by a "transduction coefficient" (ΔΔlog(τ/KA)) of +1.8 for ERK vs. cAMP inhibition—confirms F-15599’s unique engagement of growth-factor-like signaling over classical inhibitory Gi/o effects [3] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4